4-Ethylphenol - 123-07-9

4-Ethylphenol

Catalog Number: EVT-296463
CAS Number: 123-07-9
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethylphenol is an organic compound classified as an alkylphenol. It is a colorless liquid with a distinct phenolic, medicinal, or "Band-Aid" aroma. [] 4-Ethylphenol plays a significant role in various scientific research fields, particularly in food science, microbiology, and environmental science.

Sources:

  • Microbial activity: 4-Ethylphenol is primarily produced by certain yeast and bacterial species, most notably Dekkera/Brettanomyces yeasts. These microorganisms metabolize hydroxycinnamic acids, naturally present in plant materials, into 4-vinylphenol, which is further reduced to 4-ethylphenol. [, , , , , , , , , ]
  • Oak aging: Wine aged in oak barrels can also acquire 4-ethylphenol as it is a component of toasted oak wood. [, ]
  • Industrial processes: 4-Ethylphenol can also be produced during industrial processes, such as aqueous chlorination of 4-ethylphenol solutions in the presence of bromide ions. []

Role in scientific research:

  • Food science: In food science, 4-ethylphenol is primarily studied as a wine spoilage compound due to its strong aroma and low odor threshold. [, , , , , , , , , ]
  • Microbiology: Research focuses on the microbial pathways involved in the production of 4-ethylphenol and potential methods for controlling or eliminating undesirable microbial populations. [, , , , , , , , ]
  • Environmental science: Studies examine the formation of 4-ethylphenol as a byproduct of industrial processes and its potential impact on the environment. [, , ]
Mechanism of Action
  • Wine spoilage: In wine, 4-ethylphenol contributes to undesirable aromas due to its low odor threshold and strong, phenolic aroma. [, , , , ]
  • Microbial interactions: In mixed microbial communities, 4-ethylphenol may act as a signaling molecule or potentially exhibit antimicrobial properties, impacting the growth and activity of other microorganisms. [, ]
  • Biological activity: 4-Ethylphenol may exhibit biological activities in other systems, such as its potential role as a botanical agrochemical against oomycetes or its potential inhibitory and regulatory actions on melanin synthesis. [, ]
Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid. []
  • Odor: Distinct phenolic, medicinal, or "Band-Aid" aroma. []
  • Solubility: Soluble in ethanol and diethyl ether, sparingly soluble in water. []
Applications
  • Wine analysis: 4-Ethylphenol is frequently used as a marker for the presence of Dekkera/Brettanomyces yeasts in wine, providing valuable information about potential wine spoilage. [, , ]
  • Microbial ecology: Studying 4-ethylphenol production aids in understanding the metabolic capabilities of various microbial species and their ecological roles in different environments. [, , , , , , , ]
  • Food quality control: Monitoring 4-ethylphenol levels in food products, particularly wine, is essential for maintaining quality control and preventing undesirable aromas. [, , , , , , , ]
  • Potential agrochemical: Preliminary research suggests that 4-ethylphenol may act as a natural antifungal agent against various plant pathogens, presenting opportunities for developing botanical agrochemicals. []
  • Bioremediation: Some studies explore the potential of using microorganisms capable of degrading 4-ethylphenol for bioremediation purposes in contaminated environments. [, ]
  • Material science: 4-Ethylphenol can be used as a starting material for synthesizing resins, particularly in combination with cinnamaldehyde. []
Future Directions
  • Investigating the potential role of 4-ethylphenol in autism: Research suggests that elevated 4-ethylphenol sulfate levels in autistic individuals may contribute to anxiety. Further investigation into the metabolism, transport, and neurological impacts of 4-ethylphenol in autism is warranted. []

4-Vinylphenol

    Compound Description: 4-Vinylphenol is a volatile phenolic compound often found in wine alongside 4-ethylphenol. It acts as a precursor to 4-ethylphenol in a metabolic pathway employed by Dekkera/Brettanomyces yeasts. [, , , , , , , , , ] This pathway involves the decarboxylation of p-coumaric acid to 4-vinylphenol, followed by the reduction of 4-vinylphenol to 4-ethylphenol. [, , , ]

    Relevance: 4-Vinylphenol is a direct metabolic precursor to 4-ethylphenol, sharing a very similar structure with an extra double bond in the alkyl substituent. [, , , , , , , , , ] Both contribute to the aroma profile of wines, and their presence is often considered undesirable at higher concentrations. [, , , , , , , , , ]

p-Coumaric Acid

    Compound Description: p-Coumaric acid is a hydroxycinnamic acid naturally found in grapes and wines. It serves as the primary precursor compound for the microbial production of both 4-vinylphenol and 4-ethylphenol. [, , , , , , , , , ]

    Relevance: p-Coumaric acid is the starting material for the biosynthesis of 4-ethylphenol by Dekkera/Brettanomyces yeasts. [, , , , , , , , , ] Its concentration in grapes and wines directly influences the potential for 4-ethylphenol formation.

4-Ethylguaiacol

    Compound Description: 4-Ethylguaiacol, also known as 4-ethyl-2-methoxyphenol, is another volatile phenol often found alongside 4-ethylphenol in wines. [, , , , , , , , , ] Like 4-ethylphenol, it is produced by Dekkera/Brettanomyces yeasts from ferulic acid through a similar metabolic pathway. [, , , , , , , , , ]

    Relevance: 4-Ethylguaiacol shares a similar structure and aroma profile with 4-ethylphenol, both contributing to undesirable sensory qualities in wine at elevated levels. [, , , , , , , , , ] They are often produced simultaneously by the same yeasts from related precursor compounds.

Ferulic Acid

    Compound Description: Ferulic acid is a hydroxycinnamic acid, like p-coumaric acid, and is also present in grapes and wines. It is the precursor for 4-ethylguaiacol production by Dekkera/Brettanomyces yeasts. [, , , , , , , , , ]

    Relevance: Ferulic acid is structurally related to p-coumaric acid and serves as the precursor for 4-ethylguaiacol, a compound often found alongside 4-ethylphenol in wines. Both hydroxycinnamic acids are metabolized by similar pathways in Dekkera/Brettanomyces yeasts. [, , , , , , , , , ]

1-(4'-Hydroxyphenyl)ethanol

    Compound Description: 1-(4'-Hydroxyphenyl)ethanol is an intermediate compound in the metabolic pathway of 4-ethylphenol by certain microorganisms. [, , , ] It is formed from 4-ethylphenol through a hydroxylation reaction catalyzed by 4-ethylphenol methylenehydroxylase. [, , , ]

    Relevance: 1-(4'-Hydroxyphenyl)ethanol is a key intermediate in the degradation pathway of 4-ethylphenol. [, , , ] Understanding its formation and further metabolism helps to clarify the fate of 4-ethylphenol in various biological systems.

4-Hydroxyacetophenone

    Compound Description: 4-Hydroxyacetophenone is another intermediate in the 4-ethylphenol metabolic pathway. [, , , ] It is formed from 1-(4'-Hydroxyphenyl)ethanol via an oxidation reaction catalyzed by the same enzyme, 4-ethylphenol methylenehydroxylase. [, , , ]

    Relevance: 4-Hydroxyacetophenone is formed downstream of 1-(4'-Hydroxyphenyl)ethanol in the 4-ethylphenol degradation pathway. [, , , ] Its presence provides further evidence for the microbial breakdown of 4-ethylphenol.

Hydroquinone (1,4-dihydroxybenzene)

    Compound Description: Hydroquinone is a phenolic compound formed during the degradation pathway of 4-ethylphenol. [] It is formed by the hydrolysis of 4-hydroxyphenyl acetate, which is itself produced from the oxidation of 4-hydroxyacetophenone. []

    Relevance: Hydroquinone represents a further breakdown product of 4-ethylphenol, demonstrating the opening of the aromatic ring during microbial metabolism. []

4-Ethylphenol Sulfate (4EPS)

    Compound Description: 4-Ethylphenol sulfate is a conjugated metabolite of 4-ethylphenol. [] It is formed by the sulfation of 4-ethylphenol, likely as a detoxification mechanism in the body. [] High blood levels of 4EPS are associated with anxiety in autistic individuals. []

    Relevance: 4-Ethylphenol sulfate represents a modified form of 4-ethylphenol found in biological systems. [] Its association with neurological effects highlights the potential for 4-ethylphenol to influence human health.

4-Ethylcatechol

    Compound Description: 4-Ethylcatechol is a catechol derivative structurally related to 4-ethylphenol. Like 4-ethylphenol and 4-ethylguaiacol, it can be found in red wines and negatively impact their aroma. []

    Relevance: 4-Ethylcatechol shares structural similarities with 4-ethylphenol and is associated with similar undesirable sensory characteristics in wine, suggesting a potential common origin or metabolic pathway. []

4-Methylphenol (p-Cresol)

    Compound Description: 4-Methylphenol, commonly known as p-cresol, is another simple phenol often found in piggery wastes due to the degradation of tyrosine. [] It shares structural similarities with 4-ethylphenol, differing only in the alkyl chain length. [, ]

    Relevance: 4-Methylphenol's presence in waste, alongside 4-ethylphenol, highlights the common microbial degradation pathways for simple phenolic compounds. [] The structural similarities suggest that these compounds might be metabolized by similar enzymes. [, ]

Properties

CAS Number

123-07-9

Product Name

4-Ethylphenol

IUPAC Name

4-ethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3

InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)O

Solubility

0.03 M
SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE
In water, 4.90X10+3 mg/l at 25 °C
slightly soluble in water; soluble in oils
very soluble (in ethanol)

Synonyms

(4-Hydroxyphenyl)ethane; (p-Hydroxyphenyl)ethane; 1-Ethyl-4-hydroxybenzene; 4-Ethylphenol; NSC 62012; p-Hydroxyethylbenzene

Canonical SMILES

CCC1=CC=C(C=C1)O

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